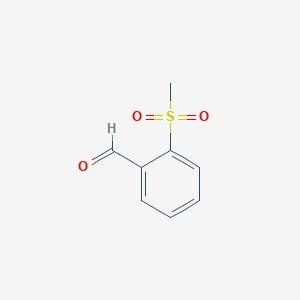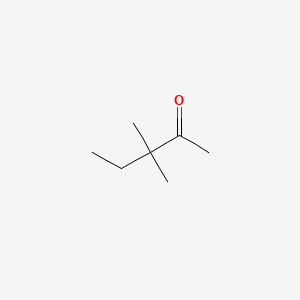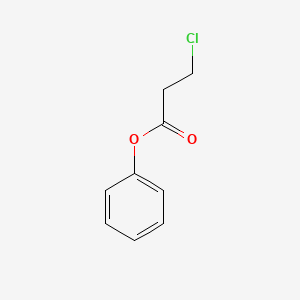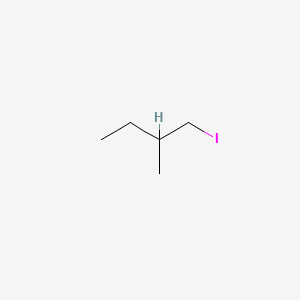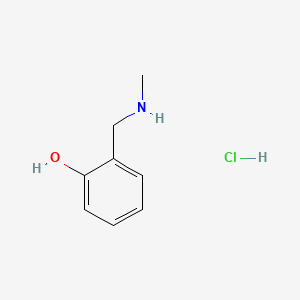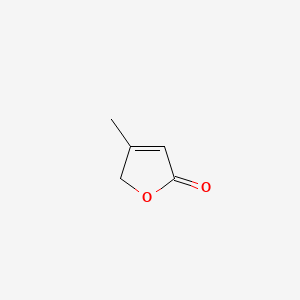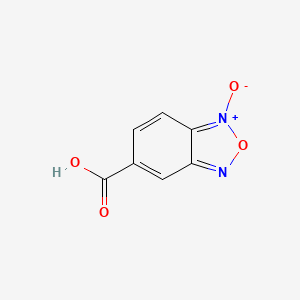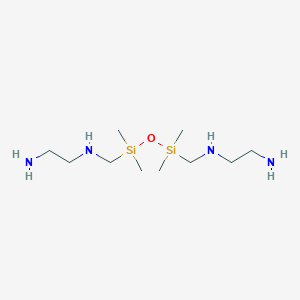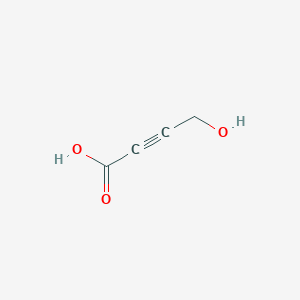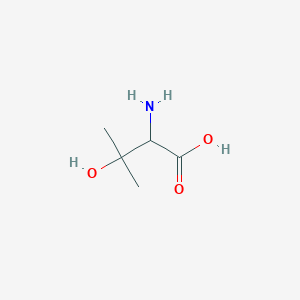
2-Amino-3-hydroxy-3-methylbutanoic acid
説明
2-Amino-3-hydroxy-3-methylbutanoic acid, also known as ®-2-Amino-3-hydroxy-3-methylbutanoic acid, has a CAS Number of 2280-48-0 . It is also referred to as 3-hydroxyvaline . The molecular weight of this compound is 133.15 .
Molecular Structure Analysis
The molecular formula of 2-Amino-3-hydroxy-3-methylbutanoic acid is C5H11NO3 . The InChI key for this compound is LDRFQSZFVGJGGP-VKHMYHEASA-N .科学的研究の応用
Fermentation and Biocatalysis
- Field : Biochemistry and Biotechnology .
- Application : HAAs are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes .
- Methods : The widely used method is to transcribe the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then produce hydroxyamino acids .
- Results : Hydroxylase conspicuously increases the variety of amino acid derivatives . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .
Pharmaceutical Applications
- Field : Pharmacology .
- Application : HAAs have antiviral, antifungal, antibacterial, and anticancer properties . They are also used in the treatment of tremors .
- Results : The outcomes would also depend on the specific application, but in general, these compounds have shown promising results in various therapeutic applications .
Chemical Synthesis
- Field : Organic Chemistry .
- Application : This compound can be used as a building block in the synthesis of various organic compounds .
- Methods : The specific methods would depend on the target compound, but it could involve various types of organic reactions .
- Results : The outcomes would also depend on the specific application, but in general, this compound can be used to synthesize a wide range of organic compounds .
Internal Standard for Analysis
- Field : Analytical Chemistry .
- Application : 2-Hydroxy-3-methylbutyric acid, which is structurally similar to 2-Amino-3-hydroxy-3-methylbutanoic acid, has been used as an internal standard for the analysis of ethylene glycol (EG) and γ-hydroxybutyrate (GHB) in whole blood .
- Methods : This involves adding a known amount of the internal standard to a sample, followed by analysis using techniques such as gas chromatography or mass spectrometry .
- Results : The use of an internal standard can improve the accuracy and reliability of the analysis .
Structural Modification of Natural Products
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : Amino acids, including 2-Amino-3-hydroxy-3-methylbutanoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Methods : The specific methods would depend on the target compound, but it could involve various types of organic reactions .
- Results : The outcomes would also depend on the specific application, but in general, this compound can be used to synthesize a wide range of organic compounds .
Biosynthesis
- Field : Biochemistry .
- Application : Hydroxy amino acids (HAAs), including 2-Amino-3-hydroxy-3-methylbutanoic acid, play an important role in various fields, such as medicine and the chemical industry . They are necessary precursors for the synthesis of various important molecules .
- Methods : The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . The widely used method is to transcribe the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then produce hydroxyamino acids .
- Results : Hydroxylase conspicuously increases the variety of amino acid derivatives . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .
Safety And Hazards
2-Amino-3-hydroxy-3-methylbutanoic acid may cause eye and skin irritation. It may also cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, and respiratory tract irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .
特性
IUPAC Name |
2-amino-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-methylbutanoic acid | |
CAS RN |
2280-28-6, 5174-30-1 | |
| Record name | 3-Methyl-DL-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC126808 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-beta-Hydroxyvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-DL-THREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



